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Compound of Interest

Compound Name:
O-(2-Methyl-allyl)-hydroxylamine

hydrochloride

Cat. No.: B1610486 Get Quote

An In-Depth Technical Guide to the Structure and Synthesis of O-(2-Methyl-allyl)-
hydroxylamine Hydrochloride

Introduction
O-(2-Methyl-allyl)-hydroxylamine hydrochloride, also known as 3-(aminooxy)-2-methyl-1-

propene hydrochloride, is a key reagent in organic synthesis and medicinal chemistry.[1][2] Its

unique structure, combining a reactive hydroxylamine moiety with a methallyl group, makes it a

valuable building block for creating complex molecules, particularly oximes and their

derivatives. These derivatives are integral to the development of novel therapeutic agents and

are widely used in drug discovery for applications such as bioconjugation and the formation of

prodrugs. This guide provides a comprehensive overview of its structure, properties, and

synthetic methodologies, tailored for researchers and professionals in the field of drug

development.

Chemical Structure and Properties
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is the hydrochloride salt of O-(2-

methylprop-2-en-1-yl)hydroxylamine.[3] The presence of the hydrochloride salt enhances its

stability and handling properties, making it suitable for laboratory use.

Chemical Structure:
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Key Properties:

Property Value Source

CAS Number 54149-64-3 [1]

Molecular Formula C4H10ClNO [3]

Molecular Weight 123.58 g/mol [1][3]

IUPAC Name

O-(2-methylprop-2-

enyl)hydroxylamine;hydrochlori

de

[3]

Synonyms
3-(aminooxy)-2-methyl-1-

propene hydrochloride
[1][2]

Physical Form White to off-white solid [1]

Storage Refrigerator [1]

InChI Key
VRGVYBHREJFCJX-

UHFFFAOYSA-N
[1][2]

Synthesis Methodologies
The synthesis of O-alkyl hydroxylamines, including the title compound, typically involves the O-

alkylation of a hydroxylamine equivalent, followed by deprotection to yield the free

hydroxylamine, which is then isolated as a stable salt.[4] Below are two prevalent and effective

synthetic strategies.

Method 1: Alkylation of N-Hydroxyphthalimide via
Mitsunobu Reaction
This is a versatile and widely adopted method for preparing O-alkyl hydroxylamines from the

corresponding alcohols.[4][5] The process involves two key steps: the Mitsunobu reaction to

form an N-alkoxyphthalimide intermediate, followed by hydrazinolysis to release the desired

product.
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Rationale: The Mitsunobu reaction provides a mild and efficient way to achieve O-alkylation of

N-hydroxyphthalimide with a primary or secondary alcohol (in this case, 2-methyl-2-propen-1-

ol). N-hydroxyphthalimide serves as a stable and effective hydroxylamine surrogate, preventing

undesired N-alkylation.[4][6] The subsequent deprotection with hydrazine is a standard

procedure to cleave the phthalimide group.[5]

Experimental Protocol:

Step 1: Synthesis of N-(2-Methylallyloxy)phthalimide

To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and

triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the mixture under reduced pressure.

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl

acetate gradient) to yield pure N-(2-methylallyloxy)phthalimide.

Step 2: Synthesis of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride

Dissolve the N-(2-methylallyloxy)phthalimide (1.0 eq.) from the previous step in ethanol or

dichloromethane (DCM).

Add hydrazine monohydrate (1.5-2.0 eq.) to the solution and stir at room temperature for 2-4

hours. A white precipitate (phthalhydrazide) will form.

Filter off the precipitate and wash it with the solvent used for the reaction.

Concentrate the filtrate under reduced pressure.

Dissolve the resulting oil in diethyl ether and bubble dry HCl gas through the solution, or add

a solution of HCl in ether, until precipitation is complete.
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Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to

obtain O-(2-Methyl-allyl)-hydroxylamine hydrochloride.[5]

Reaction Scheme:

Step 1: Mitsunobu Reaction

Step 2: Hydrazinolysis & Salt Formation

2-Methyl-2-propen-1-ol
PPh3, DEAD/DIAD

THF, 0°C to RT

N-Hydroxyphthalimide

N-(2-Methylallyloxy)phthalimide 1. Hydrazine (N2H4)
2. HCl

O-(2-Methyl-allyl)-hydroxylamine
hydrochloride

Click to download full resolution via product page

Caption: Mitsunobu-based synthesis of the target compound.

Method 2: Alkylation of Ethyl N-Hydroxycarbamate
This classical approach involves the alkylation of a protected hydroxylamine, followed by

hydrolysis and salt formation. Ethyl N-hydroxycarbamate is an inexpensive and readily

available starting material.

Rationale: The N-hydroxycarbamate is first deprotonated with a base to form a more

nucleophilic oxygen anion, which then displaces a halide from the alkylating agent (2-

methylallyl chloride or bromide) in a standard Williamson ether synthesis. The carbamate

protecting group is subsequently removed under basic hydrolysis, and the resulting free

hydroxylamine is trapped as its hydrochloride salt.[7]

Experimental Protocol:

Step 1: Synthesis of Ethyl N-(2-Methylallyloxy)carbamate

Prepare a solution of potassium hydroxide (1.1 eq.) in absolute ethanol.
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To this solution, add a solution of ethyl N-hydroxycarbamate (1.0 eq.) in absolute ethanol.

Cool the mixture externally to maintain a temperature of 25 °C and add 2-methylallyl chloride

or bromide (1.05 eq.) dropwise.

After the addition is complete, heat the mixture under reflux for 2-3 hours.

Cool the reaction mixture and filter off the potassium halide salt that has precipitated.

Evaporate the ethanolic solution under reduced pressure to obtain the crude ethyl N-(2-

methylallyloxy)carbamate.[7]

Step 2: Hydrolysis and Salt Formation

The crude intermediate from the previous step is subjected to hydrolysis using an aqueous

solution of a strong base, such as potassium hydroxide.[7]

The mixture is heated to facilitate both hydrolysis and steam distillation of the liberated O-(2-

methyl-allyl)-hydroxylamine.

The distillate is collected in a receiver containing dilute hydrochloric acid to immediately form

the stable hydrochloride salt.[7]

The aqueous acidic solution is then evaporated to dryness under reduced pressure.

The resulting solid residue is recrystallized from a suitable solvent system (e.g., absolute

ethanol/dry ether) to yield pure O-(2-Methyl-allyl)-hydroxylamine hydrochloride.[7]

Comparative Summary of Synthetic Routes
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Parameter
Method 1: Mitsunobu
Reaction

Method 2: Alkylation of N-
Hydroxycarbamate

Starting Alcohol/Halide 2-Methyl-2-propen-1-ol
2-Methylallyl chloride or

bromide

Hydroxylamine Source N-Hydroxyphthalimide Ethyl N-hydroxycarbamate

Key Reagents PPh3, DEAD/DIAD, Hydrazine KOH, HCl

Advantages

Mild reaction conditions, high

yields, broad substrate scope.

[4][5]

Uses inexpensive starting

materials.[7]

Disadvantages

Stoichiometric amounts of

phosphine oxide byproduct,

cost of reagents.

Harsher conditions (reflux,

strong base), potential for side

reactions.[7]

General Synthetic Workflow
The synthesis of O-alkyl hydroxylamine hydrochlorides generally follows a protection-alkylation-

deprotection strategy. This workflow ensures high selectivity for O-alkylation and provides the

final product as a stable, easy-to-handle salt.
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Select Hydroxylamine
Surrogate (e.g., N-Hydroxyphthalimide)

O-Alkylation Reaction
(e.g., Mitsunobu or SN2)

 Add Alcohol/
Alkyl Halide

Removal of Protecting Group
(e.g., Hydrazinolysis)

 Protected
Intermediate

Isolation as Hydrochloride Salt

 Free Hydroxylamine
 in situ

Purification
(e.g., Recrystallization)

 Crude Salt

Final Product
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Caption: General workflow for O-alkyl hydroxylamine synthesis.

Conclusion
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O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a versatile synthetic building block with

significant applications in medicinal chemistry and drug development. The synthetic routes

outlined in this guide, particularly the Mitsunobu-based approach, offer reliable and efficient

methods for its preparation. A thorough understanding of these synthetic strategies, including

the rationale behind reagent selection and reaction conditions, is crucial for researchers aiming

to incorporate this valuable moiety into novel molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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